N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline
Description
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon. This particular compound features a complex structure with multiple aromatic rings and alkyl chains, which may impart unique chemical and physical properties.
Properties
Molecular Formula |
C51H63N |
|---|---|
Molecular Weight |
690.0 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline |
InChI |
InChI=1S/C51H63N/c1-5-8-10-12-14-19-35-51(36-20-15-13-11-9-6-2)49-37-43(41-21-17-16-18-22-41)27-33-47(49)48-34-28-44(38-50(48)51)42-25-31-46(32-26-42)52-45-29-23-40(24-30-45)39(4)7-3/h16-18,21-34,37-39,52H,5-15,19-20,35-36H2,1-4H3 |
InChI Key |
RBFSUOVKQODUII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=C(C=C5)NC6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Related CAS |
220797-16-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorene Derivative: Starting with fluorene, various alkylation reactions can introduce the dioctyl and phenyl groups.
Amination Reaction:
Coupling Reactions: The final step often involves coupling the fluorene derivative with the butan-2-ylphenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of such complex organic compounds may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinone derivatives.
Reduction: Producing amine derivatives with altered electronic properties.
Substitution: Both electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving aromatic amines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-4-(9,9-dioctylfluoren-2-yl)aniline
- N-(4-isopropylphenyl)-4-(9,9-dioctylfluoren-2-yl)aniline
Uniqueness
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline stands out due to its specific substitution pattern, which may impart unique electronic and steric properties, making it suitable for specialized applications.
Biological Activity
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline is a compound that has garnered attention in the field of organic electronics, particularly due to its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article aims to explore the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential implications in biomedical applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenylfluorene backbone, which contributes to its electronic properties. The molecular formula is , with a molecular weight of approximately 600 g/mol. The presence of alkyl chains enhances solubility and processability, which are crucial for applications in organic electronics.
1. Antioxidant Properties
Recent studies have indicated that compounds with similar structures can exhibit significant antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The phenolic structure in this compound may contribute to its ability to scavenge free radicals effectively.
2. Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Research involving derivatives of fluorene has shown varying degrees of cytotoxic effects on different cell lines. For instance, studies have demonstrated that certain fluorene-based compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may protect cells from oxidative damage.
- Signal Transduction Pathways : Interaction with specific signaling pathways could lead to apoptosis in cancerous cells while preserving healthy cells.
Case Studies
Several case studies have highlighted the potential of fluorene derivatives in therapeutic applications:
- Fluorene Derivative as Anticancer Agent : A study evaluated the anticancer properties of a related fluorene derivative, showing significant inhibition of tumor growth in xenograft models. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Another investigation into similar compounds revealed neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
